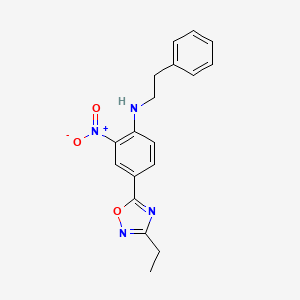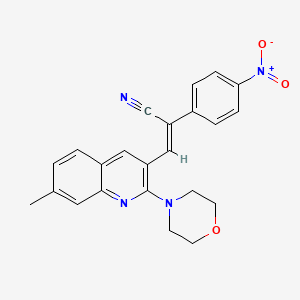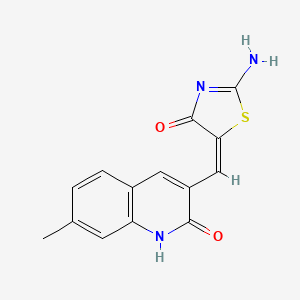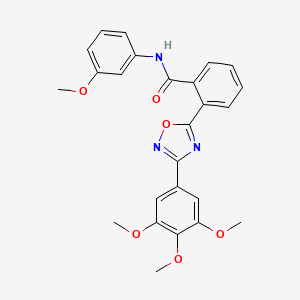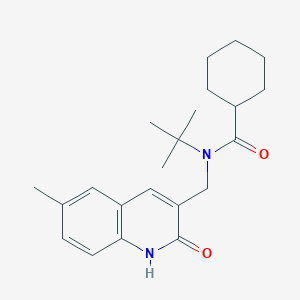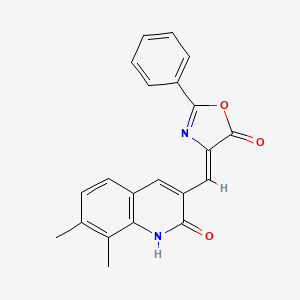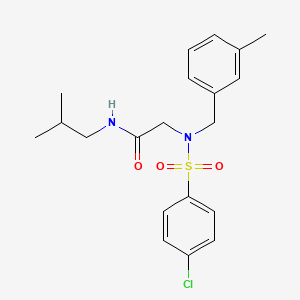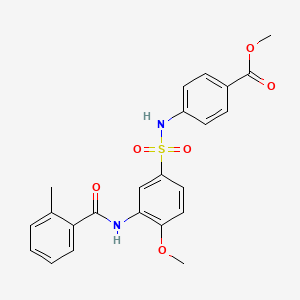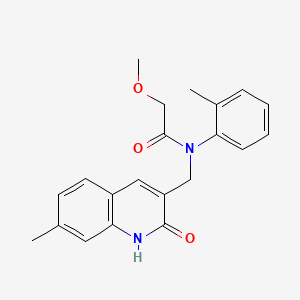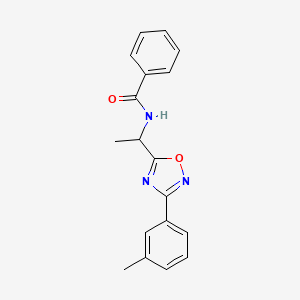
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as MTOB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MTOB has been found to inhibit the activity of several enzymes, including N-myristoyltransferase (NMT), which is involved in the development of several diseases.
Wirkmechanismus
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide works by inhibiting the activity of NMT, an enzyme that is involved in the myristoylation of several proteins. Myristoylation is a post-translational modification that is important for the proper function of several proteins, including those involved in cell signaling and proliferation. By inhibiting NMT, this compound disrupts the myristoylation of these proteins, leading to a reduction in their activity and ultimately, the growth and proliferation of cancer cells and infectious agents.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has several advantages for lab experiments, including its small size, high potency, and low toxicity. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, making it difficult to determine its efficacy and safety in living organisms.
Zukünftige Richtungen
There are several future directions for the study of N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential area of research is the development of this compound derivatives that have improved solubility and bioavailability. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo, particularly in the treatment of cancer and infectious diseases. Finally, the development of novel drug delivery systems for this compound could improve its effectiveness and reduce potential side effects.
Synthesemethoden
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is synthesized through a multi-step process that involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 1,2-diaminoethane, followed by reaction with benzoyl chloride. The final product is purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in several diseases, including cancer, tuberculosis, and parasitic infections. The inhibition of NMT by this compound has been found to be effective in reducing the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been found to be effective in inhibiting the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis, and several parasitic infections.
Eigenschaften
IUPAC Name |
N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-6-10-15(11-12)16-20-18(23-21-16)13(2)19-17(22)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDYORRIBJMEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

